molecular formula C6H9NO2 B031390 Ethyl 2-cyanopropanoate CAS No. 1572-99-2

Ethyl 2-cyanopropanoate

Cat. No. B031390
CAS RN: 1572-99-2
M. Wt: 127.14 g/mol
InChI Key: MIHRVXYXORIINI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates was achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex. The process allowed for the separation and structural determination of E- and Z-isomers via X-ray crystallography, showcasing the influence of steric hindrance around the tetrasubstituted alkene moiety. This method provides moderate yields and insights into the reaction mechanism, highlighting the catalytic role of the Ru complex in C=C bond migration and condensation reaction facilitation (Seino et al., 2017).

Molecular Structure Analysis

The molecular structure of ethyl 2-cyanopropanoate derivatives has been extensively analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These studies reveal the geometric parameters, including bond lengths and angles, and the presence of specific isomers. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate demonstrates the enamine tautomer in its solid-state structure, emphasizing the cis configuration of the cyano and phenyl groups and detailing the bond distances within the molecule (Johnson et al., 2006).

Chemical Reactions and Properties

Ethyl 2-cyanopropanoate's reactivity has been explored in various chemical reactions, including its role in the synthesis of imidazoles and imidazolines from 1,2-diamines, where it reacts stereoselectively at room temperature. This versatility is further demonstrated in the formation of heterocycles, showcasing its utility in organic synthesis and potential in pharmaceutical chemistry (Lönnqvist et al., 2002).

Physical Properties Analysis

The physical properties of ethyl 2-cyanopropanoate and its derivatives, such as solubility, melting point, and crystalline structure, have been detailed. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate reveals a twist-boat conformation of the six-membered 1,3-dithiane ring, illustrating the compound's structural features and intermolecular interactions within the crystal lattice (Boukhedena et al., 2018).

Scientific Research Applications

1. Solvent Applications in Supercritical Media

Ethyl lactate, closely related to ethyl 2-cyanopropanoate, is gaining attention as an eco-friendly solvent. It's especially useful in food, pharmaceuticals, and fine chemicals industries. Its potential extends to supercritical media chemical reactions and as a co-solvent in supercritical extraction and antisolvent precipitation processes. Understanding its phase behavior with CO2 is crucial for process design in these areas (Bermejo et al., 2013).

2. Crystal Packing and Molecular Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a variant of ethyl 2-cyanopropanoate, has been studied for its unique crystal packing. It utilizes nontraditional N⋯π and O⋯π interactions, forming distinctive structural motifs. This knowledge can aid in the development of new materials and understanding molecular interactions (Zhang, Wu, & Zhang, 2011).

3. Proton Magnetic Resonance Studies

Proton magnetic resonance (PMR) has been applied to study isomeric forms of ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate, another derivative of ethyl 2-cyanopropanoate. This technique helps in understanding the geometric structure of isomers, providing insights into molecular structure and behavior (Giralt, López, & Álvarez, 1975).

4. Use in Lipase-Catalysed Resolutions

Ethyl variants, like S-ethyl thiooctanoate, have been successfully used as acyl donors in the lipase-catalyzed resolution of secondary alcohols. This demonstrates the versatility of ethyl derivatives in biochemical applications, particularly in enzymatic processes (Frykman et al., 1993).

5. Exploration in Fruity Fermented Flavors

Research has identified compounds like ethyl 2-methylpropanoate as responsible for fruity fermented flavors in products like peanuts. This highlights the role of ethyl derivatives in flavor and fragrance industries (Greene, Sanders, & Drake, 2008).

Safety And Hazards

Ethyl 2-cyanopropanoate is toxic if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical . In case of accidental ingestion or contact with eyes, immediate medical attention should be sought .

properties

IUPAC Name

ethyl 2-cyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-9-6(8)5(2)4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHRVXYXORIINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313963
Record name Ethyl 2-cyanopropanoate
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 2-cyanopropanoate

CAS RN

1572-99-2
Record name Ethyl 2-cyanopropanoate
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Record name Ethyl 2-cyanopropionate
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Record name Ethyl 2-cyanopropanoate
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Record name Ethyl 2-cyanopropionate
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Synthesis routes and methods I

Procedure details

904 Parts of ethyl cyano acetate, 10 parts of hydroquinone, 4.3 parts of piperidine, 45 parts of 3% palladium on charcoal catalyst and 6,500 parts of toluene are mixed at 60°C under an atmosphere of hydrogen maintained at 30 p.s.i.g., 1,000 Parts of a solution made from 1,000 parts of formalin (36%), 75 parts of acetic acid, 86 parts of piperidine and water to give a total of 1,500 parts are added at a uniform rate over 3 hours the temperature being maintained at 60°-65°C. The reaction mixture is cooled, filtered and the toluene layer separated. Distillation under reduced pressure of the toluene layer yields 374.7 parts of ethyl 2-cyanopropionate boiling point 91°-118°C/20 mm. of mercury.
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 5 omitting the 0.25 parts of piperidine and 0.025 parts of hydroquinone and adding 9.6 parts of the formalin, piperidine and acetic acid solution in place of the 8.6 parts of Example 5 over 151/4 hours gave 6.8 parts of ethyl 2-cyanopropionate of boiling point 82-90°C/8 mm. of mercury.
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Synthesis routes and methods III

Procedure details

Using the procedure of Example 9 with 3,616 parts of ethyl cyanoacetate, 10 parts of hydroquinone, 4.3 parts of piperidine, 45 parts of a 3% palladium on charcoal catalyst and 6,500 parts of toluene, treated over 4 hours with 4,000 parts of a solution of 3,000 parts of formalin (36%), 225 parts of glacial acetic acid, 258 parts of piperidine and water to give a total of 4,500 parts, gave 1,488 parts of crude ethyl 2 cyanopropionate which on redistillation yielded 1198.5 parts of a purified product of boiling point 83°-85°C/12-13 mm. of mercury.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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